molecular formula C27H26N2O4 B11626503 3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11626503
M. Wt: 442.5 g/mol
InChI Key: LKSWJXQAMAKYHW-WJTDDFOZSA-N
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Description

3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, methoxyphenyl, and pyridinylmethyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy and pyridinylmethyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one shares structural similarities with other pyrrol-2-one derivatives and compounds containing methoxyphenyl and pyridinylmethyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O4/c1-17(2)19-6-8-20(9-7-19)24-23(25(30)21-10-12-22(33-3)13-11-21)26(31)27(32)29(24)16-18-5-4-14-28-15-18/h4-15,17,24,30H,16H2,1-3H3/b25-23+

InChI Key

LKSWJXQAMAKYHW-WJTDDFOZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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